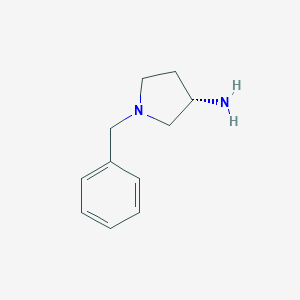

N-bencil-1-ciclopropilmetanamina

Descripción general

Descripción

Synthesis Analysis

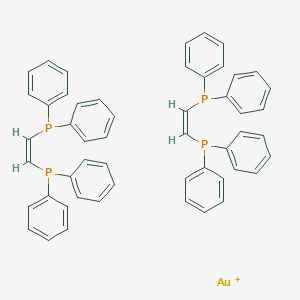

The synthesis of N-benzyl-1-cyclopropylmethanamine derivatives has been explored through various methods. For instance, the cyclopropanation reaction of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles, catalyzed by rhodium(II), produces boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity, yielding various cyclopropylmethanamines containing a quaternary stereocenter (Miura et al., 2016).

Molecular Structure Analysis

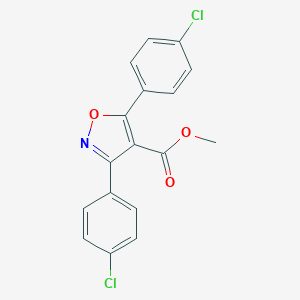

The molecular structure of N-benzyl-1-cyclopropylmethanamine and its derivatives has been studied using various analytical techniques. For example, crystal structure and Hirshfeld surface analysis have been utilized to explore the noncovalent interactions responsible for crystal packing, providing insights into the compound's structural properties (Ashfaq et al., 2021).

Chemical Reactions and Properties

N-benzyl-1-cyclopropylmethanamine undergoes various chemical reactions, including cyclopropanation and ring-opening reactions. The compound has been used as a substrate for cytochrome P450-catalyzed oxidation, leading to the generation of cyclopropanone hydrate and 3-hydroxypropionaldehyde through a mechanism that does not involve single electron transfer (Cerny & Hanzlik, 2006).

Physical Properties Analysis

The physical properties of N-benzyl-1-cyclopropylmethanamine, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific studies on these properties were not directly found, they are crucial for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of N-benzyl-1-cyclopropylmethanamine, including its reactivity, stability, and interactions with other molecules, are fundamental for its utilization in synthesis and potential therapeutic applications. Studies have explored its reactivity, particularly in the context of enzymatic inactivation and the generation of cyclopropanone hydrate as a metabolite, indicating its diverse chemical behavior (Cerny & Hanzlik, 2006).

Aplicaciones Científicas De Investigación

Síntesis farmacéutica

“N-bencil-1-ciclopropilmetanamina” es un intermedio clave en la síntesis de varios ingredientes farmacéuticos activos (API). Es particularmente valioso en la producción de fármacos como donepezilo y trimetazidina. Estos medicamentos se utilizan para tratar afecciones como la enfermedad de Alzheimer y la angina de pecho, respectivamente. La capacidad del compuesto para actuar como un bloque de construcción para aminas cíclicas terciarias lo hace indispensable en la química medicinal .

Química verde

La síntesis de N-bencil aminas cíclicas terciarias utilizando reductasa de imina es un enfoque verde que evita el uso de productos químicos y condiciones agresivas. Este método no solo es ecológico, sino también rentable, ya que reduce la necesidad de procesos de purificación costosos .

Ingeniería enzimática

Estudios recientes se han centrado en mejorar la actividad y la selectividad de enzimas como la reductasa de imina de Mesorhizobium para la producción mejorada de N-bencil aminas cíclicas terciarias. Mediante técnicas como el barrido de alanina y la mutación de consenso, los investigadores han podido aumentar significativamente las tasas de conversión, lo cual es crucial para la síntesis a gran escala .

Biocatálisis de célula completa

El uso de E. coli recombinante que coexpresa reductasa de imina y deshidrogenasa de glucosa ha mostrado altas tasas de conversión para la síntesis de N-bencil aminas cíclicas terciarias. Este enfoque de biocatálisis de célula completa es un paso adelante en la química industrial sostenible, ofreciendo una alternativa viable a la síntesis química tradicional .

Diseño racional de enzimas

El estudio de this compound y sus derivados proporciona información sobre el diseño racional de enzimas. Al comprender cómo las mutaciones afectan la función de la enzima, los científicos pueden crear catalizadores más eficientes para una variedad de reacciones químicas .

Safety and Hazards

Direcciones Futuras

Propiedades

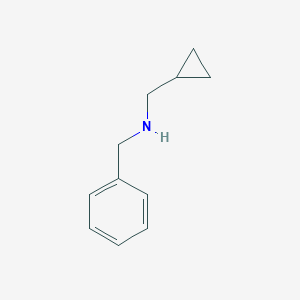

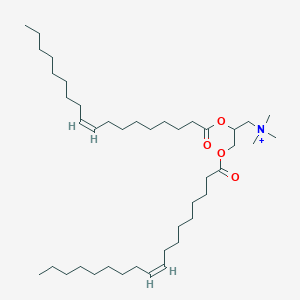

IUPAC Name |

N-benzyl-1-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-12-9-11-6-7-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONMRPMQMVTSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333772 | |

| Record name | N-benzyl-1-cyclopropylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116373-23-0 | |

| Record name | N-benzyl-1-cyclopropylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(cyclopropylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)